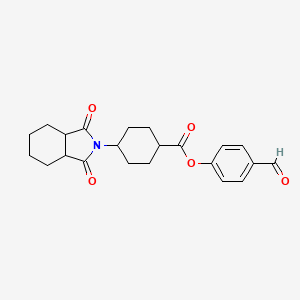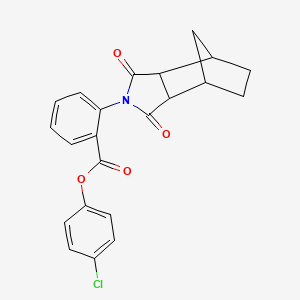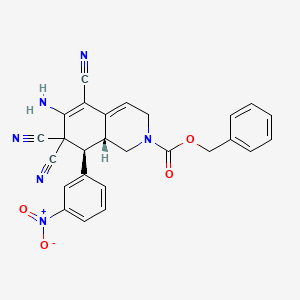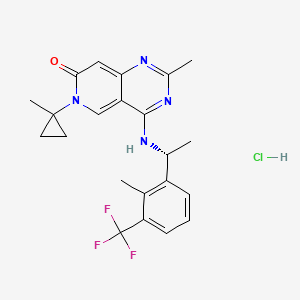
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a formylphenyl group, a dioxooctahydroisoindolyl group, and a cyclohexanecarboxylate group
Vorbereitungsmethoden
The synthesis of 4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate typically involves multiple steps, including the formation of the dioxooctahydroisoindolyl group and its subsequent attachment to the formylphenyl and cyclohexanecarboxylate groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the introduction of new chemical functionalities. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals
Wirkmechanismus
The mechanism by which 4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate exerts its effects depends on its interactions with molecular targets and pathways. Its structure allows it to potentially bind to specific enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways involved would require further experimental studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate
- 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate These compounds share the dioxooctahydroisoindolyl group but differ in their other functional groups, leading to variations in their chemical properties and potential applications .
Eigenschaften
Molekularformel |
C22H25NO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(4-formylphenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H25NO5/c24-13-14-5-11-17(12-6-14)28-22(27)15-7-9-16(10-8-15)23-20(25)18-3-1-2-4-19(18)21(23)26/h5-6,11-13,15-16,18-19H,1-4,7-10H2 |
InChI-Schlüssel |
DCPBSIKCTDODRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)OC4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B12461503.png)
![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12461504.png)
![Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate](/img/structure/B12461508.png)
![5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461530.png)
![3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B12461537.png)
![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)

![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)


![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
